molecular formula C10H16O B15320070 4-(2-Methylbut-3-yn-2-yl)oxane

4-(2-Methylbut-3-yn-2-yl)oxane

Cat. No.: B15320070
M. Wt: 152.23 g/mol
InChI Key: NRIFWPNHCOIZEJ-UHFFFAOYSA-N
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Description

4-(2-Methylbut-3-yn-2-yl)oxane is a bicyclic ether featuring a six-membered oxane (tetrahydropyran) ring substituted at the 4-position with a 2-methylbut-3-yn-2-yl group. This compound is characterized by its alkyne-functionalized substituent, which imparts distinct electronic and steric properties. Its synthesis often involves palladium-catalyzed coupling reactions, as exemplified in procedures where alkynyl reagents like 2-[(2-methylbut-3-yn-2-yl)oxy]oxane are employed in cross-coupling with halogenated substrates . The alkyne group enhances reactivity, making this compound a valuable intermediate in organic synthesis, particularly for constructing complex architectures via cycloadditions or nucleophilic additions.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-(2-methylbut-3-yn-2-yl)oxane

InChI

InChI=1S/C10H16O/c1-4-10(2,3)9-5-7-11-8-6-9/h1,9H,5-8H2,2-3H3

InChI Key

NRIFWPNHCOIZEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)C1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylbut-3-yn-2-yl)oxane typically involves the reaction of 2-methylbut-3-yn-2-ol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the oxane ring.

Industrial Production Methods: In an industrial setting, the production of 4-(2-Methylbut-3-yn-2-yl)oxane may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylbut-3-yn-2-yl)oxane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) can participate in substitution reactions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can yield alcohols or alkanes.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

4-(2-Methylbut-3-yn-2-yl)oxane has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-Methylbut-3-yn-2-yl)oxane exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely, but often include interactions with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

4-(2-Methylbut-3-yn-2-yl)oxane vs. 2-(but-3-en-1-yloxy)oxane
  • Substituent Position : The former has a substituent at the 4-position of the oxane ring, while the latter features an alkenyloxy group at the 2-position .
  • Substituent Type : The alkyne group in 4-(2-Methylbut-3-yn-2-yl)oxane confers higher bond strain and reactivity compared to the alkene in 2-(but-3-en-1-yloxy)oxane. This difference influences their respective applications; alkynes are preferred for click chemistry, whereas alkenes are more stable for industrial solvents or fragrances.
  • Synthesis : The target compound is synthesized via Pd-catalyzed cross-coupling , while 2-(but-3-en-1-yloxy)oxane may involve simpler etherification methods.
4-(2-Methylbut-3-yn-2-yl)oxane vs. 4-methyl-2-(2-methylprop-1-en-1-yl)oxane
  • Substituent Diversity : The latter contains both a methyl group at the 4-position and an alkenyl group at the 2-position, whereas the former has a single alkynyl group at the 4-position .
  • Electronic Effects : The alkynyl group in the target compound creates a linear geometry, reducing steric hindrance compared to the branched alkenyl substituent in 4-methyl-2-(2-methylprop-1-en-1-yl)oxane.

Reactivity and Functional Group Influence

  • Alkyne vs. Alkene Reactivity : The alkyne in 4-(2-Methylbut-3-yn-2-yl)oxane enables reactions like hydrogenation (to form alkanes) or azide-alkyne cycloadditions, which are absent in alkenyl analogs .
  • Steric Demand : Substituents at the 4-position of oxane exhibit less steric hindrance than those at the 2-position, facilitating nucleophilic attacks or catalytic transformations .

Comparative Data Table

Compound Name Substituent Position Substituent Type Key Reactivity Applications Reference
4-(2-Methylbut-3-yn-2-yl)oxane 4 Alkynyl Click chemistry, cycloadditions Pharmaceutical synthesis
2-(but-3-en-1-yloxy)oxane 2 Alkenyloxy Radical polymerization Industrial solvents, polymers
4-methyl-2-(2-methylprop-1-en-1-yl)oxane 2,4 Alkenyl, methyl Electrophilic addition Flavor/fragrance precursors

Research Findings and Trends

  • Catalytic Efficiency : Palladium-based catalysts are critical for synthesizing alkynyl-substituted oxanes, as seen in the target compound’s preparation .
  • Thermodynamic Stability : Alkenyl-substituted oxanes exhibit higher thermal stability than alkynyl analogs, making them suitable for high-temperature processes .
  • Regioselectivity : Substituent position significantly affects regiochemical outcomes in further functionalization; 4-substituted oxanes show higher predictability in reaction pathways .

Biological Activity

4-(2-Methylbut-3-yn-2-yl)oxane is a compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for potential applications in pharmaceuticals and other industries. This article reviews the biological activity of 4-(2-Methylbut-3-yn-2-yl)oxane, including its toxicity, pharmacological effects, and potential therapeutic applications.

4-(2-Methylbut-3-yn-2-yl)oxane is a member of the oxane family, characterized by its unique structure that allows it to participate in various chemical reactions. It can undergo oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis.

Toxicity Profile

The toxicity of 4-(2-Methylbut-3-yn-2-yl)oxane has been evaluated through various studies. The compound exhibits notable acute toxicity, with LD50 values indicating significant lethality at high doses:

Species Route LD50 (mg/kg b.w.)
RatsOral1,300 - 2,600
MiceOral500 - 1,800
RatsInhalation>21.3 mg/l
MiceInhalation2 mg/l/2h
RatsDermal>2,000

The compound has shown narcotic effects and slight sedative properties on the central nervous system (CNS) in animal studies . Furthermore, it has been noted that the compound's inhalation can lead to local irritation and narcosis.

Pharmacological Effects

Research indicates that 4-(2-Methylbut-3-yn-2-yl)oxane may possess anticonvulsant properties. In studies involving electroshock treatment in rats, the compound demonstrated an ability to increase the threshold for convulsions significantly .

Additionally, the compound's hemolytic activity was assessed in vitro, revealing that a concentration of 0.67 mmol/l caused 50% hemolysis in human blood samples . This suggests that while the compound may have therapeutic potential, careful consideration must be given to its dosage to avoid adverse effects.

The mechanism by which 4-(2-Methylbut-3-yn-2-yl)oxane exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially modulating cellular signaling pathways related to neurotransmission and hemolysis. Further research is necessary to clarify these interactions and their implications for drug development.

Case Studies

A series of studies have investigated the biological activities of compounds related to 4-(2-Methylbut-3-yn-2-yl)oxane. For instance:

  • Antitumor Activity : A study on similar compounds demonstrated significant antitumor activity against various cancer cell lines, suggesting potential applications in oncology .
  • Combination Therapies : Research into combination therapies involving compounds similar to 4-(2-Methylbut-3-yn-2-yl)oxane has highlighted their effectiveness in targeting pathways commonly activated in cancers such as breast and lung cancer .

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